4-Hydroxy-4'-iodobiphenyl
Overview
Description
4-Hydroxy-4’-iodobiphenyl is an organic compound with the chemical formula C₁₂H₉IO. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and methylene chloride, but insoluble in water . This compound is commonly used as an intermediate in organic synthesis, facilitating the formation of various organic compounds, including stereoisomers, fluorescent dyes, and organic photovoltaic materials .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, forming different organic compounds such as stereoisomers, fluorescent dyes, and organic photovoltaic materials .
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it participates in.
Pharmacokinetics
It is known that it is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.
Action Environment
The action of 4-Hydroxy-4’-iodobiphenyl can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment could impact its action, efficacy, and stability . Furthermore, its storage conditions (2-8°C) indicate that temperature could also influence its stability .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-4’-iodobiphenyl plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, 4-Hydroxy-4’-iodobiphenyl can bind to proteins, altering their conformation and function .
Cellular Effects
The effects of 4-Hydroxy-4’-iodobiphenyl on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and differentiation . Furthermore, 4-Hydroxy-4’-iodobiphenyl can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 4-Hydroxy-4’-iodobiphenyl exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell signaling . Additionally, 4-Hydroxy-4’-iodobiphenyl can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-4’-iodobiphenyl have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy-4’-iodobiphenyl remains stable under specific conditions but can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Hydroxy-4’-iodobiphenyl has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-4’-iodobiphenyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in significant biological responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Hydroxy-4’-iodobiphenyl is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its metabolism into different metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways underscores its potential impact on cellular and systemic metabolism .
Transport and Distribution
The transport and distribution of 4-Hydroxy-4’-iodobiphenyl within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-Hydroxy-4’-iodobiphenyl within tissues can affect its biological activity and therapeutic potential .
Subcellular Localization
4-Hydroxy-4’-iodobiphenyl exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . The subcellular localization of 4-Hydroxy-4’-iodobiphenyl is crucial for understanding its biological effects and mechanisms of action.
Preparation Methods
The synthesis of 4-Hydroxy-4’-iodobiphenyl typically involves the reaction of 2-iodoacetophenone with phenol under alkaline conditions . The specific synthesis path can be adjusted based on the desired outcome and practical requirements. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
4-Hydroxy-4’-iodobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-4’-iodobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological processes and as a precursor for biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical compounds and drug research.
Industry: It is used in the production of materials such as fluorescent dyes and organic photovoltaic materials
Comparison with Similar Compounds
4-Hydroxy-4’-iodobiphenyl can be compared with other similar compounds such as:
4-Hydroxybiphenyl: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobiphenyl: Lacks the hydroxyl group, limiting its ability to participate in certain oxidation and reduction reactions.
4-Hydroxy-3-iodobiphenyl: Has the iodine atom in a different position, affecting its reactivity and applications
The uniqueness of 4-Hydroxy-4’-iodobiphenyl lies in its combination of hydroxyl and iodine functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-(4-iodophenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXIAMCDWSUSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366398 | |
Record name | 4-Hydroxy-4'-iodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29558-78-9 | |
Record name | 4-Hydroxy-4′-iodobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29558-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-4'-iodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the metabolic pathways of 4-hydroxy-4'-iodobiphenyl in a biological system?
A1: Research using [125I]-4-iodobiphenyl as a model compound in rats has shed light on the metabolic fate of this compound []. The study demonstrates that this compound undergoes both phase I and phase II metabolism. Key findings include:
Q2: How can this compound be used in the development of molecular systems for studying electron spin interactions?
A2: this compound serves as a crucial building block in the synthesis of complex polyradical systems with controlled inter-spin distances []. Its utility stems from the ability to undergo further reactions at both the hydroxyl and iodo groups, allowing for its incorporation into larger molecular architectures. The hydroxyl group can be readily esterified with carboxylic acid-functionalized stable radicals, such as nitroxides. By employing carefully designed synthetic strategies, researchers have successfully synthesized biradicals, triradicals, and even a tetraradical using this compound as a key component. These model systems hold promise for investigating multi-spin effects in pulsed EPR distance measurements, providing valuable insights into electron spin interactions over nanometer distances.
Q3: Can this compound be used to enhance the sensitivity of chemiluminescence-based assays?
A3: Yes, this compound (HIOP) has demonstrated significant potential as an enhancer for the luminol-H2O2-horseradish peroxidase (HRP) chemiluminescence system []. The study revealed that HIOP, when dissolved in dimethylformamide (DMF) at an optimal concentration of 3.2%, significantly increased the relative luminescent intensity (RLU) of the system. Interestingly, the efficacy of HIOP as an enhancer was found to be dependent on the concentration of HRP used in the assay. Specifically, HIOP showcased superior performance within a specific HRP concentration range (25-80 ng/mL) compared to other tested enhancers. This finding highlights the potential of HIOP for improving the sensitivity and performance of chemiluminescence-based analytical methods, particularly those employing HRP within this concentration range.
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